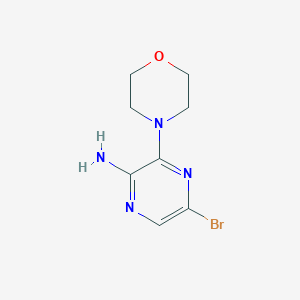

5-Bromo-3-morpholinopyrazin-2-amine

Overview

Description

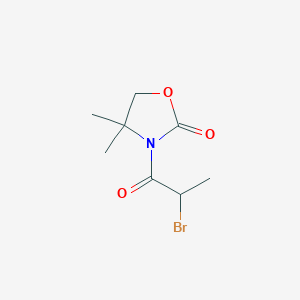

5-Bromo-3-morpholinopyrazin-2-amine is a chemical compound with the molecular formula C8H11BrN4O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular weight of 5-Bromo-3-morpholinopyrazin-2-amine is 259.11 g/mol . The InChI code is 1S/C8H11BrN4O/c9-6-5-11-7 (10)8 (12-6)13-1-3-14-4-2-13/h5H,1-4H2, (H2,10,11) . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer Research

5-Bromo-3-morpholinopyrazin-2-amine: has been explored for its potential in anticancer treatments. It serves as a building block in the synthesis of novel compounds with antiproliferative properties against various human cancer cell lines. The bromine atom in the compound can enhance the cytotoxicity against cancer cells, making it a valuable candidate for developing new anticancer agents .

Drug Discovery

This compound is part of a diverse library of molecules that are screened for drug discovery. Its unique structure allows for the creation of a range of derivatives, which can be tested for various biological activities, including antifungal, antibacterial, and antiprotozoal effects .

Gene Function Studies

In molecular biology, 5-Bromo-3-morpholinopyrazin-2-amine can be used to modify genes or genetic elements within plasmids. This is crucial for studies aiming to understand gene function, regulation, and the genetic basis of diseases .

Molecular Cloning

The compound can play a role in molecular cloning, where it may be used to prepare DNA fragments for cloning into vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Protein Expression

It can also be used in the field of protein expression, where modified plasmids containing 5-Bromo-3-morpholinopyrazin-2-amine can be introduced into mammalian cells to study protein production and function .

Chemical Synthesis

As a chemical intermediate, 5-Bromo-3-morpholinopyrazin-2-amine is valuable for the synthesis of a wide range of chemical entities. Its incorporation into other molecules can impart desirable properties for further research and development in chemistry .

Safety and Hazards

properties

IUPAC Name |

5-bromo-3-morpholin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVGSOUZYXNHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587503 | |

| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-morpholinopyrazin-2-amine | |

CAS RN |

117719-17-2 | |

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117719-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)